molecular formula C15H14ClNO4 B11529647 2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B11529647
M. Wt: 307.73 g/mol
InChI Key: JRQLOYFQWOEYRB-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoic acid is a complex organic compound that features a chlorinated benzene ring and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, which facilitates the formation of the phthalimide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The phthalimide moiety can be reduced to form different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Reduction Products: Derivatives of the phthalimide moiety.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic Acid: Shares the chlorinated benzene ring but lacks the phthalimide moiety.

    Phthalic Anhydride: Contains the phthalimide structure but lacks the chlorinated benzene ring.

    4-Chlorophthalic Acid: Similar structure but with different substitution patterns.

Uniqueness

2-Chloro-4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoic acid is unique due to the combination of the chlorinated benzene ring and the phthalimide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid

InChI

InChI=1S/C15H14ClNO4/c16-12-7-8(5-6-11(12)15(20)21)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7,9-10H,1-4H2,(H,20,21)

InChI Key

JRQLOYFQWOEYRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)Cl

Origin of Product

United States

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